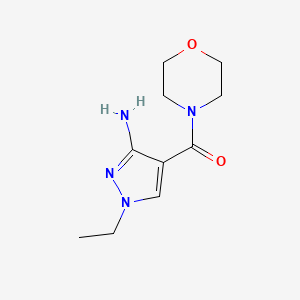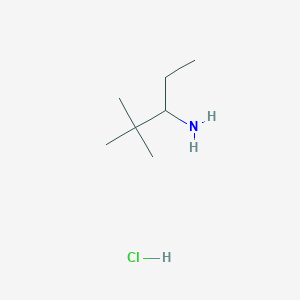![molecular formula C15H18ClN B11734527 2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B11734527.png)
2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amin-hydrochlorid ist eine chemische Verbindung mit der Summenformel C15H16NCl. Es ist ein Derivat des Biphenyls, das durch das Vorhandensein von drei Methylgruppen und einer Aminogruppe gekennzeichnet ist, die anschließend in ihre Hydrochloridsalzform umgewandelt wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amin-hydrochlorid beinhaltet typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit 2',4',6'-Trimethyl-[1,1'-biphenyl].
Aminierung: Das Biphenylderivat unterliegt einer Aminierungsreaktion, um die Aminogruppe in der 4-Position einzuführen. Dies kann unter Verwendung von Reagenzien wie Ammoniak oder Aminen unter geeigneten Bedingungen erreicht werden.
Hydrochloridbildung: Das Aminprodukt wird dann mit Salzsäure behandelt, um das Hydrochloridsalz zu bilden.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von 2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amin-hydrochlorid große Batch- oder kontinuierliche Prozesse umfassen. Die Reaktionsbedingungen werden auf Ausbeute und Reinheit optimiert und beinhalten häufig Katalysatoren sowie kontrollierte Temperatur- und Druckbedingungen.
Chemische Reaktionsanalyse
Arten von Reaktionen
2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amin-hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Nitro- oder Hydroxylderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Aminogruppe in andere funktionelle Gruppen wie Alkylamine umwandeln.
Substitution: Die Methylgruppen und die Aminogruppe können an Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation zu Nitroderivaten führen, während Substitutionsreaktionen halogenierte Biphenylverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amin-hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexerer Moleküle.
Biologie: Die Verbindung kann in Studien verwendet werden, die Enzymwechselwirkungen und Rezeptorbindung aufgrund ihrer Aminogruppe betreffen.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Mechanismus, durch den 2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amin-hydrochlorid seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Aminogruppe kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen bilden und so die Aktivität biologischer Moleküle beeinflussen. Die beteiligten Wege können Signaltransduktion und Stoffwechselprozesse umfassen.
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alkylamines.
Substitution: The methyl groups and the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its amine group.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4,6-Trimethyl-1,1'-biphenyl: Fehlt die Aminogruppe, wodurch es in bestimmten biologischen Kontexten weniger reaktiv ist.
2,4,6-Trimethylphenylhydrazinhydrochlorid: Enthält eine Hydrazin- anstelle einer Aminogruppe, was zu unterschiedlicher Reaktivität und Anwendung führt.
Einzigartigkeit
2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amin-hydrochlorid ist durch das Vorhandensein sowohl der trimethylierten Biphenylstruktur als auch der Aminogruppe einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C15H18ClN |
|---|---|
Molekulargewicht |
247.76 g/mol |
IUPAC-Name |
4-(2,4,6-trimethylphenyl)aniline;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(16)7-5-13;/h4-9H,16H2,1-3H3;1H |
InChI-Schlüssel |
NJISEVRCVFQBHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B11734447.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11734450.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734456.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11734463.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734470.png)
![2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11734473.png)
![4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11734480.png)

![4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11734494.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734504.png)
![4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11734525.png)
![1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734526.png)
